molecular formula C16H11NO2S B5536163 4-(1,3-benzodioxol-5-yl)-2-phenyl-1,3-thiazole

4-(1,3-benzodioxol-5-yl)-2-phenyl-1,3-thiazole

Cat. No. B5536163
M. Wt: 281.3 g/mol
InChI Key: TVKXVGPLKFMBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(1,3-benzodioxol-5-yl)-2-phenyl-1,3-thiazole” is a complex organic molecule that contains several functional groups. It includes a benzodioxole group, a phenyl group, and a thiazole ring. These functional groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR, IR spectroscopy, and X-ray crystallography could be used to elucidate the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the thiazole ring might undergo reactions at the sulfur or nitrogen atoms, and the benzodioxole group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .

Scientific Research Applications

Antioxidant Activity

The compound 4-(1,3-benzodioxol-5-yl)-2-phenyl-1,3-thiazole has been synthesized and evaluated for its antioxidant properties . Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases. This compound’s potential as an antioxidant could have implications in drug development or nutraceuticals.

Histone Deacetylase (HDAC) Inhibition

Another avenue of interest involves the intermediary compound derived from 4-(1,3-benzodioxol-5-yl)-2-phenyl-1,3-thiazole . Researchers have used it for constructing trithiocarbonates as HDAC inhibitors . HDAC inhibitors are promising in cancer therapy due to their ability to regulate gene expression and promote apoptosis.

Biologically Active Derivatives

The synthesis of {4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl}methanamine derivatives containing aryloxypropanol, aminoacetyl, and hetarylsulfanylacetyl substituents is noteworthy. These derivatives combine pharmacophoric fragments commonly found in biologically active compounds . Their diverse spectrum of action warrants further investigation.

Other Potential Applications

While specific studies on this compound are limited, its structural features suggest potential in various fields:

Arustamyan, Z. S., Margaryan, R. E., Mkryan, G. G., Aghekyan, A. A., Panosyan, H. A., Buniatyan, Z. M., & Muradyan, R. E. (2024). Synthesis and Antioxidant Activity of N-{[4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines, 2-Aminoacetamides, and 2-(Hetarylsulfanyl)acetamidesRussian Journal of Organic Chemistry, 60(4), 18–24. Dehmel, L., et al. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M960.

Safety and Hazards

As with any chemical compound, handling “4-(1,3-benzodioxol-5-yl)-2-phenyl-1,3-thiazole” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. The specific hazards would depend on the compound’s reactivity and toxicity .

Future Directions

The potential applications of “4-(1,3-benzodioxol-5-yl)-2-phenyl-1,3-thiazole” would depend on its physical properties and biological activity. If it shows promising activity in initial tests, it could be further optimized and studied as a potential pharmaceutical .

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2S/c1-2-4-11(5-3-1)16-17-13(9-20-16)12-6-7-14-15(8-12)19-10-18-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKXVGPLKFMBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzodioxol-5-yl)-2-phenyl-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.